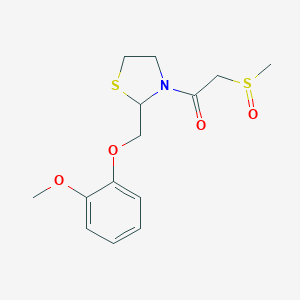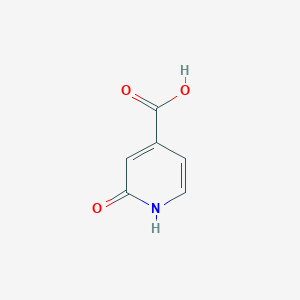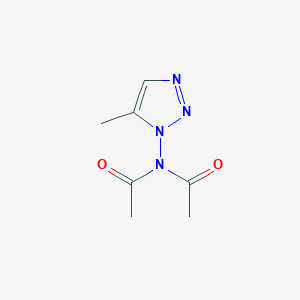![molecular formula C10H12BrN B064171 9-Bromo-2,3,4,5-tetrahydro-1H-benzo[b]azepine CAS No. 172078-42-1](/img/structure/B64171.png)
9-Bromo-2,3,4,5-tetrahydro-1H-benzo[b]azepine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Synthesis Analysis
The synthesis of related compounds, such as Methyl 7,9-Dimethyl-5-oxo-2,3,4,5-tetrahydro-1H-benzo[b]azepine-1-carboxylate and its analogues, involves a high-yielding five-step process starting from 2,4-dimethylaniline. This process includes N-alkylation, carbamoylation, hydrolysis, activation of carboxylic acid, and intramolecular cyclization via a Friedel–Crafts reaction (Vaid et al., 2014). Another approach to similar compounds employs a tandem C-2 functionalization-intramolecular azide-alkyne 1,3-dipolar cycloaddition reaction, showcasing high substrate tolerance and the production of fused heterocycles (Hussain et al., 2014).
Molecular Structure Analysis
The molecular structures of closely related compounds, such as 4-chloro-6,11-dihydro-5H-benzo[b]pyrimido[5,4-f]azepines, reveal similarities in their molecular conformations with the azepine ring adopting a boat-type conformation. Despite their structural similarities, these compounds exhibit different supramolecular assemblies, highlighting the impact of subtle structural variations on the overall molecular architecture (Acosta et al., 2015).
Chemical Reactions and Properties
Compounds within this class can undergo various chemical reactions, including intramolecular Friedel-Crafts alkylation, showcasing their versatile reactivity. The synthesis approach often involves the use of palladium-catalyzed ortho alkylation/vinylation combined with Aza-Michael addition reactions, indicating their potential for structural diversification and functionalization (Ferraccioli et al., 2004).
Physical Properties Analysis
The physical properties, such as crystalline structure and hydrogen bonding patterns, can significantly vary among benzazepine derivatives. For instance, hydrogen-bonded structures have been observed in specific derivatives, influencing their solid-state assembly and potentially affecting their solubility and stability (Palma et al., 2009).
Scientific Research Applications
Pharmacological and Biological Properties
Azepine and Its Derivatives
Azepines, including derivatives of 9-Bromo-2,3,4,5-tetrahydro-1H-benzo[b]azepine, are noted for their significant pharmacological implications. These compounds are synthesized through ring expansion methods and have shown a wide range of therapeutic applications, though more research is required in their biological evaluation to explore their full potential. These N-containing heterocycles are still open to extensive research opportunities due to their underexplored biological activities (Kaur, Garg, Malhi, & Sohal, 2021).
Synthesis for Benzimidazoles and Related Compounds
The synthesis of benzimidazoles, quinoxalines, and benzo[d]iazepines from o-phenylenediamines involves condensation reactions with electrophilic reagents. This review underscores the methods developed for these syntheses and their biological applications, highlighting the significance of this compound derivatives in medicinal chemistry (Ibrahim, 2011).
Benzodiazepine-related Compounds
Research into 2,3-benzodiazepine analogues, related to the 9-Bromo derivative, has shown these compounds to possess significant biological efficacy. This review discusses the synthesis and potential medicinal applications of these derivatives, emphasizing the need for further study on their antibacterial properties and potential against diseases like cancer (Földesi, Volk, & Milen, 2018).
Chemistry and Biological Activity
Studies on 3-benzazepines, which are closely related to this compound, have highlighted their cytotoxicity against certain cell lines and their potential in drug resistance reversal. This research points to the complex structure-activity relationships that govern the pharmacological effects of benzazepine derivatives (Kawase, Saito, & Motohashi, 2000).
Synthesis and Chemical Properties
Synthetic Utilities
The synthetic approaches for creating benzimidazoles, quinoxalines, and benzo[d]iazepines highlight the chemical versatility and potential for creating a wide array of biologically active molecules. The methodologies developed offer pathways for constructing compounds with diverse pharmacological activities (Ibrahim, 2011).
Environmental Impact
While not directly related to this compound, research on benzodiazepine derivatives in environmental contexts, such as their occurrence in water treatment, can indirectly inform the safety and sustainability of synthesizing and using these compounds. This area of research addresses the environmental fate of chemically similar compounds and their transformation products (Kosjek et al., 2012).
Future Directions
Benzodiazepines, including “9-Bromo-2,3,4,5-tetrahydro-1H-benzo[b]azepine”, have a wide spectrum of valuable pharmacological effects and are among the leading drugs prescribed for various pathologies . The future directions of research could involve exploring new synthetic pathways, investigating their pharmacological effects, and developing new therapeutic applications .
properties
IUPAC Name |
9-bromo-2,3,4,5-tetrahydro-1H-1-benzazepine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12BrN/c11-9-6-3-5-8-4-1-2-7-12-10(8)9/h3,5-6,12H,1-2,4,7H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VVSDIQMJQAYMGF-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCNC2=C(C1)C=CC=C2Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12BrN |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20585708 |
Source


|
| Record name | 9-Bromo-2,3,4,5-tetrahydro-1H-1-benzazepine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20585708 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
226.11 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
172078-42-1 |
Source


|
| Record name | 9-Bromo-2,3,4,5-tetrahydro-1H-1-benzazepine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20585708 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1-[1-(Diphenylmethyl)-3-azetidinyl]-4-(methylsulfonyl)-piperazine](/img/structure/B64095.png)
![4-methyl-4H-pyrido[3,2-e][1,2,4]thiadiazine 1,1-dioxide](/img/structure/B64096.png)


![6-Methyl-3-methylidene-6,7,8,8a-tetrahydropyrrolo[1,2-a]pyrazine-1,4-dione](/img/structure/B64104.png)



![6-methyl-1H-pyrrolo[3,2-c]pyridin-4-ol](/img/structure/B64115.png)


